molecular formula C12H8Cl4N2 B1205553 2,2',5,5'-Tetrachlorobenzidine CAS No. 15721-02-5

2,2',5,5'-Tetrachlorobenzidine

Cat. No.: B1205553
CAS No.: 15721-02-5
M. Wt: 322 g/mol
InChI Key: UXOXUHMFQZEAFR-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrachlorobenzidine is a chemical compound with the molecular formula C12H8Cl4N2. It is a derivative of benzidine, characterized by the presence of four chlorine atoms at the 2, 2’, 5, and 5’ positions on the benzidine structure. This compound has been produced commercially since at least 1965 and is primarily used as an intermediate in the manufacture of organic pigments .

Preparation Methods

2,2’,5,5’-Tetrachlorobenzidine is synthesized through the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using either sulfuric acid or hydrochloric acid. The dihydrochloride form of the compound melts at 230°C . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.

Chemical Reactions Analysis

2,2’,5,5’-Tetrachlorobenzidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The reduction of 2,5-dichloronitrobenzene to 2,2’,5,5’-Tetrachlorobenzidine itself is a key reaction.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include zinc dust, sodium hydroxide, sulfuric acid, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorobenzidine involves its interaction with biological molecules. It has been shown to be mutagenic to Salmonella typhimurium with metabolic activation, indicating its potential to cause genetic mutations . The specific molecular targets and pathways involved in its mutagenic effects are still under investigation.

Comparison with Similar Compounds

2,2’,5,5’-Tetrachlorobenzidine can be compared with other similar compounds, such as:

The uniqueness of 2,2’,5,5’-Tetrachlorobenzidine lies in its specific substitution pattern and its applications in the synthesis of organic pigments and its mutagenic properties.

Properties

IUPAC Name

4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOXUHMFQZEAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021314
Record name 2,2',5,5'-Tetrachlorobenzidine
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Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-02-5
Record name 2,2′,5,5′-Tetrachlorobenzidine
Source CAS Common Chemistry
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Record name 2,2',5,5'-Tetrachlorobenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro-
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Record name 2,2',5,5'-Tetrachlorobenzidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diamine
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Record name 2,2',5,5'-TETRACHLOROBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,2',5,5'-Tetrachlorobenzidine in research?

A1: While this compound itself doesn't have direct applications, it serves as a crucial precursor in synthesizing various compounds. For example, it's used in preparing tritium-labeled 4,4′-bis(methylsulphonyl)-2,2′,5,5′-tetrachlorobiphenyl, a compound used in biological studies [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes with molecules lying on a twofold axis, with the C-C bond linking the benzene rings at the center. The asymmetric unit comprises half a molecule. Intermolecular interactions, including N—H⋯N, N—H⋯Cl, C—H⋯Cl, and Cl⋯Cl [3.4503 (3) Å], contribute to the crystal packing [].

Q3: What are the challenges associated with industrial wastewater containing this compound?

A3: Industrial wastewater generated during the manufacturing of this compound poses a significant environmental concern due to the compound's refractory nature. Traditional treatment methods often struggle to effectively remove it. []

Q4: Are there any effective methods for treating industrial wastewater contaminated with this compound?

A4: Research has shown promising results in treating this compound-laden industrial wastewater using advanced oxidation processes. One study demonstrated a combined approach of micro-electrochemical oxidation and air oxidation, achieving a 97.8% reduction in Chemical Oxygen Demand (COD) and 90% color removal []. Further research explored a similar approach, combining micro-electrochemical oxidation with air-stripping for removing organic pollutants from this type of industrial wastewater [].

Q5: What is known about the degradation kinetics of this compound in wastewater treatment?

A5: Studies using combined micro-electrochemical oxidation and air oxidation for treating this compound wastewater observed a pseudo-first-order kinetic for COD depletion within the initial 24 hours of the air oxidation phase. Interestingly, the degradation shifted to a zero-order kinetic in the final stage, suggesting a complex degradation mechanism [].

Q6: Are there any alternative materials being explored that involve this compound?

A6: Researchers are exploring the use of this compound in creating magnetic covalent organic frameworks (COFs). These COFs show promise in selectively enriching polychlorinated naphthalenes from fine particulate matter, demonstrating the potential of this compound as a building block for advanced materials [].

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